Azelaic Acid

Description

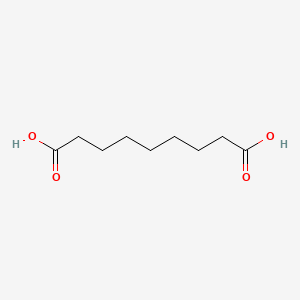

Structure

3D Structure

Properties

IUPAC Name |

nonanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJRBEYXGGNYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26776-28-3, Array | |

| Record name | Nonanedioic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azelaic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021640 | |

| Record name | Nonanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals, Yellowish to white solid; [HSDB] White flakes; [Acros Organics MSDS], Solid | |

| Record name | Nonanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azelaic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Azelaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

357.1 °C; 287 °C at 100 mm Hg, BP: 365 °C (decomposes), Distills above 360 °C with partial anhydride formation. BP: 286.5 °C at 100 mm Hg; 265 °C at 50 mm Hg; 237 °C at 15 mm Hg; 225 dg C at 10 mm Hg | |

| Record name | Azelaic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

210 °C (closed cup) | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in ethy ether, benzene, DMSO; soluble in ethanol, Soluble in hot water, alcohol and organic solvents, One liter of water dissolves 1.0 g at 1.0 °C; 2.4 g at 20 °C; 8.2 g at 50 °C; 22 g at 50 °C ... 1000 g ether dissolves 18.8 g at 11 °C and 26.8 g at 15 °C, In water, 2.40X10+3 mg/L at 20 °C, 2.4 mg/mL | |

| Record name | Azelaic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azelaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.225 g/cu cm at 25 °C | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 1.07X10-8 mm Hg at 25 °C | |

| Record name | Azelaic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prismatic needles, Yellowish to white crystalline powder, Leaflets or needles | |

CAS No. |

123-99-9, 26776-28-3 | |

| Record name | Azelaic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azelaic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026776283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelaic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | azelaic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | azelaic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azelaic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azelaic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2VW3D43YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azelaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160.5 °C, 106.5 °C | |

| Record name | Azelaic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azelaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Azelaic Acid Enigma: Unraveling the Biosynthetic Machinery in Malassezia furfur

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Malassezia furfur, a lipophilic yeast commensal on human skin, is the natural source of azelaic acid, a dicarboxylic acid with significant therapeutic applications in dermatology. Despite its widespread use, the precise biosynthetic pathway of this compound in M. furfur remains an area of active investigation. This technical guide synthesizes the current understanding of this metabolic route, presenting a proposed pathway based on available evidence. It details the crucial role of external lipid sources, particularly oleic acid, and outlines the hypothetical enzymatic steps, likely involving ω-oxidation initiated by cytochrome P450 monooxygenases. This document provides a comprehensive overview of the culture conditions conducive to this compound production, methods for its extraction and quantification, and a framework for future research to fully elucidate this important biosynthetic pathway.

Introduction

Malassezia furfur is a lipid-dependent yeast that constitutes a major part of the human skin microbiome.[1] Under specific conditions, it transitions from a commensal to an opportunistic pathogen, contributing to various skin disorders.[2] A key metabolite produced by M. furfur is this compound, a nine-carbon saturated dicarboxylic acid.[3] Industrially, this compound is produced through the ozonolysis of oleic acid.[4] However, its natural biosynthesis by M. furfur presents a fascinating case of microbial metabolism with direct relevance to dermatology and drug development. This compound is known for its anti-inflammatory, antimicrobial, and anti-keratinizing properties.[4] Understanding its biosynthesis is critical for optimizing its production and for developing novel therapeutic strategies.

This guide provides an in-depth exploration of the proposed biosynthesis of this compound in Malassezia furfur, consolidating available research for scientists and professionals in drug development.

The Proposed Biosynthetic Pathway of this compound

Malassezia furfur, with the exception of M. pachydermatis, lacks the fatty acid synthase (FAS) genes necessary for the de novo synthesis of fatty acids.[3][5] This makes the yeast dependent on external lipid sources for its survival and metabolic activities, primarily triglycerides found in sebum.[4] The biosynthesis of this compound is intrinsically linked to the catabolism of unsaturated fatty acids, with oleic acid (a C18 monounsaturated fatty acid) being the primary precursor.[6]

The proposed pathway for the conversion of oleic acid to this compound in M. furfur is a multi-step enzymatic process, hypothesized to proceed via ω-oxidation. While the specific enzymes in M. furfur have not been definitively characterized, the pathway can be inferred from general microbial fatty acid metabolism.[7]

The key stages of the proposed pathway are:

-

Lipid Hydrolysis: M. furfur secretes extracellular lipases that hydrolyze triglycerides from the environment, releasing free fatty acids, including oleic acid.[8]

-

ω-Hydroxylation: The terminal methyl group (ω-carbon) of oleic acid is hydroxylated to form ω-hydroxy oleic acid. This initial and likely rate-limiting step is catalyzed by a cytochrome P450 monooxygenase (CYP) system.[7][9]

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde, yielding ω-oxo oleic acid. This reaction is likely carried out by an alcohol dehydrogenase.

-

Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid, resulting in the formation of a dicarboxylic acid, octadec-9-enedioic acid. An aldehyde dehydrogenase is presumed to catalyze this step.

-

β-Oxidation: The C18 dicarboxylic acid then undergoes rounds of β-oxidation, which shortens the carbon chain by two carbons in each cycle. This process continues until the nine-carbon dicarboxylic acid, this compound, is formed.

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound from oleic acid in Malassezia furfur.

Quantitative Data

Quantitative data on the biosynthesis of this compound in M. furfur is limited in the scientific literature. The following table summarizes the available information regarding culture conditions and fatty acid composition which indirectly relate to the production of this compound.

| Parameter | Value/Observation | Reference |

| Optimal Growth pH | 6.0 | [10] |

| Optimal Growth Temperature | 32-35°C | [11][12] |

| Precursor Fatty Acid | Oleic Acid (C18:1) | [6] |

| Fatty Acid Uptake | M. furfur can utilize various fatty acids, but unsaturated fatty acids are more stimulative for growth. | [13] |

| Fatty Acid Composition in Culture | The fatty acid profile of M. furfur cells reflects the lipid supplement in the growth medium. | [6] |

Experimental Protocols

Culture of Malassezia furfur for this compound Production

Objective: To culture M. furfur under conditions that favor the production of this compound.

Materials:

-

Malassezia furfur strain (e.g., ATCC 14521)

-

Sabouraud Dextrose Agar (SDA) or Dixon's Agar

-

Sterile olive oil or a defined medium supplemented with oleic acid

-

Incubator

Protocol:

-

Prepare SDA or Dixon's agar plates according to the manufacturer's instructions.

-

Aseptically overlay the agar surface with a thin layer of sterile olive oil. Alternatively, prepare a defined liquid medium supplemented with a specific concentration of oleic acid.

-

Inoculate the plates or liquid culture with the M. furfur strain.

-

Incubate the cultures at 32-35°C for 7-14 days.[11][12] Growth is typically slow.

-

For liquid cultures, agitation may be required to ensure aeration and nutrient distribution.

Extraction of this compound from Culture

Objective: To extract this compound from the M. furfur culture for quantification.

Materials:

-

M. furfur culture (broth or agar)

-

Organic solvent (e.g., ethyl acetate, diethyl ether)

-

Centrifuge and tubes

-

Rotary evaporator

Protocol:

-

For liquid cultures, centrifuge the broth to separate the yeast cells from the supernatant. The supernatant is expected to contain the secreted this compound.

-

For agar cultures, the agar can be extracted with an appropriate organic solvent.

-

Acidify the supernatant to a low pH (e.g., pH 2) with an acid like HCl to protonate the carboxylic acid groups of this compound, making it more soluble in organic solvents.

-

Perform a liquid-liquid extraction of the acidified supernatant with an organic solvent like ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Pool the organic phases and dry them over an anhydrous salt like sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain the crude extract containing this compound.

Quantification of this compound

Objective: To quantify the amount of this compound in the extract.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are commonly used methods.

General GC-MS Protocol:

-

Derivatization: this compound is a non-volatile compound and requires derivatization before GC-MS analysis. This is typically done by converting the carboxylic acid groups to their methyl or ethyl esters using reagents like BF3-methanol or by silylation.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use an appropriate column (e.g., a non-polar or medium-polarity column).

-

Set up a temperature program to separate the components of the extract.

-

The mass spectrometer is used to identify and quantify the this compound derivative based on its mass spectrum and retention time compared to a standard.

-

General HPLC Protocol:

-

Sample Preparation: The crude extract may need to be redissolved in a suitable solvent and filtered before injection.

-

HPLC Analysis:

-

Use a reverse-phase column (e.g., C18).

-

Employ a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, run in an isocratic or gradient mode.

-

Detection can be done using a UV detector (as dicarboxylic acids have some absorbance at low wavelengths) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

-

Quantification is achieved by comparing the peak area of the sample to a calibration curve generated with known concentrations of an this compound standard.

-

Experimental Workflow Diagram

Future Directions and Conclusion

The biosynthesis of this compound in Malassezia furfur is a promising area of research with implications for dermatology and biotechnology. While a plausible pathway involving ω-oxidation of oleic acid has been proposed, further investigation is required for its definitive elucidation.

Key areas for future research include:

-

Enzyme Identification and Characterization: Isolation and characterization of the specific cytochrome P450 monooxygenase, alcohol dehydrogenase, and aldehyde dehydrogenase involved in the pathway.

-

Gene Expression Studies: Transcriptomic analysis of M. furfur grown on oleic acid to identify upregulated genes associated with the biosynthetic pathway.

-

Metabolomic Analysis: Detailed analysis of the intermediates formed during the conversion of oleic acid to this compound to confirm the proposed pathway.

-

Optimization of Production: Elucidating the pathway will enable the genetic engineering of M. furfur or heterologous expression of the pathway in other microorganisms for enhanced and controlled production of this compound.

References

- 1. Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Malassezia Furfur - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ashdin.com [ashdin.com]

- 4. ashdin.com [ashdin.com]

- 5. Lipid Metabolic Versatility in Malassezia spp. Yeasts Studied through Metabolic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Phospholipase activity in Malassezia furfur pathogenic strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transformation of Fatty Acids Catalyzed by Cytochrome P450 Monooxygenase Enzymes of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characteristics of Malassezia furfur at various pH and effects of Malassezia lipids on skin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medicaljournalssweden.se [medicaljournalssweden.se]

- 13. Hydrolysis of fatty acid esters by Malassezia furfur: different utilization depending on alcohol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dermatological Journey of Azelaic Acid: A Deep Dive into its Cutaneous Pharmacokinetics and Metabolism

For Immediate Release

[City, State] – [Date] – This comprehensive whitepaper delves into the intricate pharmacokinetics and metabolism of azelaic acid within the skin, providing a critical resource for researchers, scientists, and drug development professionals. This compound, a naturally occurring saturated dicarboxylic acid, is a well-established therapeutic agent for various dermatological conditions, including acne vulgaris and rosacea.[1][2] Its efficacy is intrinsically linked to its penetration, distribution, and subsequent metabolic fate within the cutaneous environment. This document synthesizes the current understanding of these processes, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing key pathways to facilitate further research and formulation development.

Cutaneous Penetration and Distribution: A Quantitative Overview

The journey of topically applied this compound begins with its penetration through the stratum corneum, the skin's primary barrier. The extent of this penetration is significantly influenced by the formulation's characteristics, such as its pH and vehicle.[3][4] While this compound's percutaneous absorption is generally considered poor, formulation strategies can enhance its bioavailability in the target skin layers.[5][6]

Systemic absorption of topically applied this compound is minimal. Studies have shown that approximately 3.6% to 4% of a topical dose is absorbed systemically and subsequently excreted in the urine unchanged.[7][8][9] The majority of the applied dose remains within the skin, where it exerts its therapeutic effects.

Below are tables summarizing the quantitative data on the percutaneous absorption and skin retention of this compound from various formulations.

Table 1: Percutaneous Absorption of this compound in Different Formulations

| Formulation Type | Concentration | Percutaneous Absorption Rate (% of applied dose) | Systemic Absorption (% of applied dose) | Source |

| Cream | 20% | 3-5% (retained in stratum corneum) | 3.6% | [5][7] |

| Gel | 15% / 20% | Up to 8% | ~4% | [5][8][10] |

Table 2: Influence of pH on this compound Skin Penetration (In Vitro)

| Formulation pH | Active Loading | Flux (μg/cm²/h) | Skin Retention | Source |

| 3.9 | 2.82 mg/cm² | 27.7 ± 4.0 | Lower | [3][4] |

| 4.9 | 2.82 mg/cm² | 128.4 ± 35.9 | Higher | [3][4] |

Metabolism within the Skin: The β-Oxidation Pathway

Once it has penetrated the skin, this compound is metabolized by keratinocytes. The primary metabolic pathway is mitochondrial β-oxidation, a process that shortens the dicarboxylic acid chain.[9][10][11] This metabolic process ultimately leads to the formation of shorter-chain dicarboxylic acids, such as pimelic acid, and can eventually result in the formation of malonyl-CoA or acetyl-CoA, which can enter the Krebs cycle.[9][10][11]

The following diagram illustrates the metabolic breakdown of this compound in skin cells.

Metabolic pathway of this compound in keratinocytes.

Experimental Protocols: Methodologies for Studying this compound Pharmacokinetics

The quantitative data presented in this whitepaper are derived from rigorous experimental studies. Below are detailed methodologies for key experiments used to assess the pharmacokinetics of this compound in the skin.

In Vitro Skin Permeation Studies

Objective: To determine the rate and extent of this compound penetration through the skin from a topical formulation.

Methodology:

-

Skin Preparation: Excised human or animal (e.g., hairless mouse or pig) skin is used.[4][12] The skin is dermatomed to a specific thickness and mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber.[12] The stratum corneum side of the skin faces the donor compartment.

-

Formulation Application: A precise amount of the this compound formulation is applied to the surface of the skin in the donor chamber.[12]

-

Receptor Fluid: The receptor chamber is filled with a phosphate-buffered saline (PBS) solution, often with a solubilizing agent like ethanol, maintained at a physiological temperature (32-37°C) and continuously stirred.[12][13]

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh buffer.[12]

-

Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][14]

-

Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time to determine the flux (permeation rate). At the end of the experiment, the skin is often processed to quantify the amount of this compound retained in different skin layers.

The following diagram outlines the workflow for a typical in vitro skin permeation study.

Workflow of an in vitro skin permeation experiment.

Analytical Quantification of this compound

Objective: To accurately measure the concentration of this compound in biological matrices (e.g., receptor fluid, skin extracts).

1. High-Performance Liquid Chromatography (HPLC)

-

Principle: Separation of this compound from other components in a sample based on its affinity for a stationary phase, followed by detection.

-

Sample Preparation: Samples are often subjected to extraction (e.g., ether extraction for urine) and derivatization to enhance detection.[7]

-

Chromatographic Conditions: A C18 column is commonly used with a mobile phase consisting of a buffer (e.g., sodium di-hydrogen orthophosphate) and an organic solvent (e.g., acetonitrile).[15]

-

Detection: UV detection at a low wavelength (e.g., 206-210 nm) is typically employed.[12][15]

-

Quantification: A calibration curve is generated using standards of known this compound concentrations to quantify the amount in the samples.[15]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: Separation of volatile compounds followed by their detection based on their mass-to-charge ratio.

-

Sample Preparation: Derivatization is necessary to make the non-volatile this compound amenable to GC analysis. Common derivatizing agents include BF3-methanol or silylating agents.[14][16]

-

Chromatographic Conditions: A capillary column is used with an inert carrier gas (e.g., helium). The temperature of the column is programmed to increase over time to elute the derivatized this compound.[16]

-

Detection: The mass spectrometer identifies the compound based on its unique fragmentation pattern.[16]

-

Quantification: Similar to HPLC, a calibration curve is used for quantification.

Signaling Pathways and Cellular Mechanisms

This compound's therapeutic effects are not solely dependent on its pharmacokinetic profile but also on its interaction with various cellular pathways. It is known to inhibit several oxidoreductive enzymes, including tyrosinase and mitochondrial enzymes of the respiratory chain.[8][17] Furthermore, it can modulate the inflammatory response in keratinocytes, in part through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which in turn can suppress the nuclear translocation of NF-κB.[1][18]

The following diagram illustrates the relationship between this compound's properties and its effects on the skin.

Logical flow from properties to clinical effects.

Conclusion

This technical guide provides a detailed overview of the pharmacokinetics and metabolism of this compound in the skin. A thorough understanding of its absorption, distribution, metabolism, and cellular mechanisms of action is paramount for the rational design of novel and improved topical formulations. The presented quantitative data, experimental protocols, and pathway visualizations serve as a valuable resource to guide future research and development efforts in dermatology. By optimizing the delivery and bioavailability of this compound, its full therapeutic potential can be harnessed for the benefit of patients with a range of skin conditions.

References

- 1. This compound in Dermatology: A Review of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dermnetnz.org [dermnetnz.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of ionization and vehicle on skin absorption and penetration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. A Comprehensive Review of this compound Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Percutaneous absorption of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications [termedia.pl]

- 12. Development and Evaluation of this compound-Loaded Microemulsion for Transfollicular Drug Delivery Through Guinea Pig Skin: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation and Evaluation of this compound Topical Microemulsion Formulation: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholar.ui.ac.id [scholar.ui.ac.id]

- 15. ijpsonline.com [ijpsonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. medicaljournalssweden.se [medicaljournalssweden.se]

- 18. This compound modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Molecular Targets of Azelaic Acid in Keratinocytes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid, a naturally occurring dicarboxylic acid, has long been a staple in dermatological practice for the management of various skin disorders, including acne vulgaris and rosacea. Its therapeutic efficacy is underpinned by a complex interplay of anti-inflammatory, anti-keratinizing, and anti-proliferative actions. This technical guide delves into the core molecular targets of this compound within keratinocytes, the primary cell type of the epidermis. We will explore the signaling pathways it modulates, present quantitative data from key studies, and provide an overview of the experimental protocols used to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a deeper understanding of this compound's mechanism of action and highlighting its potential for further therapeutic applications.

Anti-Proliferative and Pro-Differentiative Effects on Keratinocytes

This compound exerts a significant regulatory effect on keratinocyte proliferation and differentiation, contributing to its efficacy in conditions characterized by abnormal keratinization.[1][2]

Inhibition of DNA Synthesis and Cell Proliferation

In vitro studies have demonstrated that this compound reversibly inhibits DNA synthesis in keratinocytes in a dose- and time-dependent manner.[1][3] This anti-proliferative effect is a key component of its therapeutic action in acne, where it helps to normalize follicular keratinization.[4]

Modulation of Keratinocyte Differentiation

This compound influences the differentiation of keratinocytes by reducing the synthesis of keratin precursors.[2][5] Electron microscopy studies of human epidermis treated with 20% this compound cream have shown a decrease in the number and thickness of tonofilament bundles and a reduction in the size and number of keratohyalin granules.[2][5] These changes indicate a modulation of the terminal differentiation process of keratinocytes.

Table 1: Quantitative Data on the Anti-Proliferative Effects of this compound on Keratinocytes

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| DNA Synthesis (IC50) | Neonatal NMRI mouse keratinocytes | 20 mM | 50% inhibition | [1] |

Experimental Protocols

Keratinocyte Proliferation Assay (³H-Thymidine Incorporation) [1]

-

Cell Culture: Neonatal NMRI mouse keratinocytes are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for different time points (e.g., 1, 4, 24 hours).

-

³H-Thymidine Labeling: ³H-thymidine is added to the culture medium for a defined period to allow for its incorporation into newly synthesized DNA.

-

DNA Precipitation: The cells are harvested, and DNA is precipitated using an acid solution (e.g., trichloroacetic acid).

-

Scintillation Counting: The amount of incorporated ³H-thymidine is quantified using a liquid scintillation counter, which reflects the rate of DNA synthesis.

Electron Microscopy of Keratinocyte Ultrastructure [2][5]

-

Biopsy: Skin biopsies are obtained from human volunteers treated with 20% this compound cream and a placebo for a specified duration (e.g., 3 months).

-

Fixation: The tissue samples are fixed in a suitable fixative (e.g., glutaraldehyde) to preserve cellular structures.

-

Processing: The fixed tissues are dehydrated, embedded in resin, and sectioned into ultra-thin slices.

-

Staining: The sections are stained with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast.

-

Imaging: The stained sections are examined under a transmission electron microscope to visualize the ultrastructural changes in keratinocytes, such as alterations in mitochondria, rough endoplasmic reticulum, tonofilaments, and keratohyalin granules.

Anti-inflammatory Mechanisms of Action

A cornerstone of this compound's therapeutic benefit, particularly in rosacea, is its potent anti-inflammatory activity. This is achieved through the modulation of several key signaling pathways in keratinocytes.

Activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

This compound has been shown to activate PPAR-γ, a nuclear receptor with a critical role in regulating inflammation.[6][7][8] Activation of PPAR-γ by this compound leads to the downstream inhibition of pro-inflammatory signaling pathways.

Inhibition of the NF-κB and MAPK Signaling Pathways

This compound attenuates the inflammatory response in keratinocytes by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[9][10] Specifically, it has been demonstrated to:

This dual inhibition leads to a significant reduction in the expression and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in response to inflammatory stimuli like UVB radiation.[6][7][8]

Table 2: Quantitative Data on the Anti-inflammatory Effects of this compound on Keratinocytes

| Parameter | Cell Type | Stimulus | This compound Concentration | Effect | Reference |

| IL-1β, IL-6, TNF-α mRNA and protein secretion | Normal human keratinocytes | UVB | 20 mM | Suppression | [8] |

| NF-κB p65 nuclear translocation | Normal human keratinocytes | UVB | 20 mM | Significant reduction | [8] |

| p38 MAPK phosphorylation | Normal human keratinocytes | UVB | 20 mM | Significant reduction | [8] |

Experimental Protocols

UVB-Induced Inflammation in Keratinocytes [8]

-

Cell Culture: Normal human keratinocytes are cultured to a suitable confluency.

-

Treatment: Cells are pre-treated with this compound (e.g., 20 mM) for a specified time.

-

UVB Irradiation: The cells are exposed to a controlled dose of UVB radiation.

-

Cytokine Analysis: After incubation, the cell culture supernatant is collected to measure the secretion of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) using an enzyme-linked immunosorbent assay (ELISA). The cells are harvested to measure the mRNA expression of these cytokines via quantitative real-time PCR (qRT-PCR).

-

Western Blot Analysis: Cell lysates are prepared to analyze the phosphorylation status of p38 MAPK and the nuclear translocation of NF-κB p65 using Western blotting with specific antibodies.

PPAR-γ Transcriptional Activity Assay [8]

-

Transfection: Keratinocytes are transiently transfected with a reporter plasmid containing a PPAR-γ response element linked to a reporter gene (e.g., luciferase).

-

Treatment: The transfected cells are treated with this compound.

-

Luciferase Assay: Cell lysates are assayed for luciferase activity, which is indicative of PPAR-γ transcriptional activity.

Signaling Pathway Diagrams

Caption: this compound activates PPAR-γ and inhibits NF-κB and p38 MAPK pathways.

Modulation of the Innate Immune Response

This compound also interfaces with the innate immune system in keratinocytes, particularly by modulating the Toll-like receptor (TLR) signaling pathway, which is highly relevant to the pathophysiology of rosacea.

Inhibition of the TLR2/Kallikrein-5/Cathelicidin Pathway

In rosacea, there is an overexpression of TLR2 in the epidermis.[9] Activation of TLR2 on keratinocytes leads to an increased production of kallikrein-5 (KLK5), a serine protease.[9] KLK5 then cleaves the antimicrobial peptide cathelicidin into its pro-inflammatory form, LL-37, which contributes to the inflammatory and vascular changes seen in rosacea.[9]

This compound has been shown to:

-

Suppress the gene expression of TLR2, KLK5, and cathelicidin in mouse skin.[11][12]

-

Directly inhibit KLK5 protein production in cultured human keratinocytes.[11][12]

-

Reduce cathelicidin and KLK5 messenger RNA in patients with rosacea undergoing treatment with 15% this compound gel.[12]

Table 3: Quantitative Data on the Modulation of the Innate Immune Response by this compound

| Parameter | Model System | This compound Formulation | Effect | Reference |

| KLK5 and cathelicidin mRNA | Patients with rosacea | 15% gel | Reduction | [12] |

| KLK5 protein expression | Cultured human keratinocytes | 10⁻⁸ M | Inhibition | [12] |

| TLR2, KLK5, and cathelicidin gene expression | Mouse skin | 15% gel | Suppression | [11] |

Experimental Protocols

Gene Expression Analysis in Human Subjects [12]

-

Patient Recruitment: Patients with papulopustular rosacea are recruited for a clinical study.

-

Treatment: Patients are treated with 15% this compound gel twice daily for a specified period (e.g., 16 weeks).

-

Sample Collection: Tape strips are used to collect stratum corneum samples from the facial skin of patients at baseline and at regular intervals during the treatment period.

-

RNA Extraction and qRT-PCR: RNA is extracted from the collected samples, and quantitative real-time PCR is performed to measure the mRNA levels of KLK5 and cathelicidin.

In Vitro KLK5 Expression Assay [12]

-

Cell Culture: Normal human epidermal keratinocytes are cultured and differentiated.

-

Treatment: The keratinocytes are treated with various concentrations of this compound for 24 hours.

-

ELISA: The culture supernatant is analyzed for KLK5 protein expression using an enzyme-linked immunosorbent assay.

-

qRT-PCR: The cells are harvested for RNA extraction and analysis of KLK5 mRNA expression by quantitative real-time PCR.

Signaling Pathway Diagram

Caption: this compound inhibits the TLR2/KLK5/Cathelicidin inflammatory pathway.

Antioxidant Properties

This compound also possesses antioxidant properties, which contribute to its anti-inflammatory effects by reducing oxidative stress in the skin.

Scavenging of Reactive Oxygen Species (ROS)

This compound is a scavenger of harmful free radicals, particularly hydroxyl radicals (OH·).[4] It has been shown to inhibit the release of ROS from neutrophils, a significant source of oxidative stress in inflammatory skin conditions.[9][13]

Table 4: Quantitative Data on the Antioxidant Effects of this compound

| Parameter | System | This compound Concentration | Effect | Reference |

| Hydroxyl radical scavenging | In vitro (Fenton reaction) | 0.05 - 1.0 mM | Significant inhibition of tyrosine hydroxylation | [14] |

| Superoxide (O₂⁻) and hydroxyl (OH·) radical generation | Human neutrophils | Not specified | Marked decrease | [13] |

Experimental Protocols

Hydroxyl Radical Scavenging Assay [14]

-

Reaction Mixture: A reaction mixture is prepared containing a source of hydroxyl radicals (e.g., the Fenton reaction: Fe²⁺ + H₂O₂), a substrate that is hydroxylated (e.g., L-tyrosine), and varying concentrations of this compound.

-

Incubation: The reaction is allowed to proceed for a defined period.

-

Quantification: The formation of the hydroxylated product (e.g., L-DOPA from L-tyrosine) is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC). A decrease in product formation in the presence of this compound indicates its scavenging activity.

Neutrophil ROS Production Assay [13]

-

Neutrophil Isolation: Neutrophils are isolated from human blood.

-

Treatment: The isolated neutrophils are pre-incubated with this compound.

-

Stimulation: The neutrophils are stimulated with an agent that induces ROS production (e.g., phorbol myristate acetate - PMA).

-

ROS Detection: The production of specific ROS, such as superoxide anions and hydroxyl radicals, is measured using techniques like chemiluminescence or fluorescence-based assays.

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro studies of this compound in keratinocytes.

Conclusion

This compound's therapeutic efficacy in various dermatological conditions stems from its ability to modulate multiple molecular targets within keratinocytes. Its anti-proliferative and pro-differentiative effects help to normalize keratinization, while its potent anti-inflammatory actions, mediated through the activation of PPAR-γ and the inhibition of the NF-κB, MAPK, and TLR2/KLK5/cathelicidin pathways, effectively reduce inflammation. Furthermore, its antioxidant properties contribute to mitigating oxidative stress in the skin. This in-depth guide provides a comprehensive overview of these mechanisms, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in further exploring the therapeutic potential of this versatile molecule. The continued elucidation of this compound's molecular targets will undoubtedly pave the way for novel applications and optimized treatment strategies in dermatology.

References

- 1. Effects of this compound on proliferation and ultrastructure of mouse keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound vs. placebo: effects on normal human keratinocytes and melanocytes. Electron microscopic evaluation after long-term application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.mdedge.com [cdn.mdedge.com]

- 4. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jcadonline.com [jcadonline.com]

- 9. Efficacy and safety of azelaic aci ... | Article | H1 Connect [archive.connect.h1.co]

- 10. semanticscholar.org [semanticscholar.org]

- 11. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitory effect of this compound on neutrophil functions: a possible cause for its efficacy in treating pathogenetically unrelated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Scavenging activity of this compound on hydroxyl radicals "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]

Azelaic Acid as a Tyrosinase Inhibitor in Melanogenesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaic acid (AzA), a naturally occurring saturated dicarboxylic acid, has established its role in dermatology as a multifaceted therapeutic agent.[1] Its efficacy in treating hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation is well-documented.[1][2] The primary mechanism underlying its depigmenting effect is the competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[3][4] This technical guide provides an in-depth examination of this compound's function as a tyrosinase inhibitor. It consolidates quantitative data on its inhibitory constants and clinical efficacy, details relevant experimental protocols for its evaluation, and visualizes the core biochemical pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in the study of melanogenesis and the development of novel depigmenting agents.

Mechanism of Action: Inhibition of Melanogenesis

Melanogenesis is the complex process of melanin synthesis, which occurs within melanosomes of melanocytes.[5] The pathway is primarily regulated by the enzyme tyrosinase, which catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][6] this compound exerts its depigmenting effects by acting as a competitive inhibitor of tyrosinase.[3][4] It competes with the substrate, L-tyrosine, for the active site of the enzyme, thereby reducing the rate of melanin production.[4]

Beyond direct tyrosinase inhibition, this compound also demonstrates a more complex inhibitory profile. It has been shown to inhibit mitochondrial oxidoreductases and DNA synthesis, particularly in hyperactive or abnormal melanocytes, while having minimal effect on normally pigmented skin.[3][7] This selective cytotoxic and anti-proliferative effect contributes to its clinical efficacy and safety profile.[8][9] Some evidence also suggests an indirect inhibitory mechanism through the reduction of intracellular thioredoxin, which can form an inhibitory complex with tyrosinase.[10]

Signaling Pathway of Melanogenesis and this compound's Point of Intervention

The production of melanin is initiated by various stimuli, most notably UV radiation, which triggers a signaling cascade. The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on the melanocyte surface activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][11] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[11] Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte development and function.[11][12] MITF, in turn, promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2), ultimately leading to melanin synthesis.[11][12] this compound's primary intervention point is the direct inhibition of the tyrosinase enzyme's activity.

Competitive Inhibition Mechanism

This compound's structure allows it to bind to the tyrosinase active site, which is normally occupied by L-tyrosine. This binding is reversible and competitive, meaning that this compound and L-tyrosine directly compete for the same binding site on the enzyme. An increase in the concentration of this compound will reduce the likelihood of L-tyrosine binding, thus decreasing the overall rate of the enzymatic reaction and subsequent melanin formation.

Quantitative Data

The inhibitory potential of this compound on tyrosinase and its effects on melanin production have been quantified in various studies. This section summarizes key quantitative findings.

Enzyme Inhibition Constants

The inhibitor constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a stronger binding affinity to the enzyme.

| Compound | Target Enzyme | Inhibition Type | Ki Value (M) | Reference |

| This compound | Tyrosinase | Competitive | 2.73 x 10⁻³ | [4] |

| This compound Monomethyl Ester | Tyrosinase | Competitive | 5.24 x 10⁻³ | [4] |

| This compound | Thioredoxin Reductase | Competitive | 1.25 x 10⁻⁵ | [4] |

Table 1: Inhibition constants of this compound and its derivative against key enzymes.

In Vitro Effects on Melanin Production

Studies using melanoma cell lines provide quantitative data on the direct impact of this compound on cellular melanin synthesis.

| Cell Line | This compound Conc. | Melanin Content (Control) | Melanin Content (Treated) | % Reduction | Reference |

| B16-F10 | 100 µg/mL | 36.9 ± 2.05 | 21.4 ± 1.95 | ~42% | [11] |

| MNT-1 | 100 µg/mL | 230.3 ± 15.7 | 197.2 ± 12.7 | ~14% | [11] |

Table 2: Effect of this compound on melanin content in melanoma cell lines. Melanin content is expressed in arbitrary units or as specified in the reference.

Clinical Efficacy in Hyperpigmentation

Clinical trials provide data on the effectiveness of topical this compound formulations in treating hyperpigmentation disorders. The Melasma Area and Severity Index (MASI) and the Post-acne Hyperpigmentation Index (PAHI) are common scoring systems used.

| Condition | Treatment | Duration | Key Outcome | Reference |

| Melasma | 20% this compound Cream vs. 4% Hydroquinone Cream | 2 months | AzA MASI score reduced to 3.8 ± 2.8 vs. 6.2 ± 3.6 for HQ. | [13] |

| Post-inflammatory Hyperpigmentation (PIH) | 15% this compound Gel vs. Vehicle | 12 weeks | Significantly lower PAHI and melanin content vs. control. | [2] |

| PIH in Acne | 20% this compound Cream vs. 5% Tranexamic Acid | 12 weeks | Both groups showed comparable improvement in PAHI scores. | [14] |

Table 3: Summary of clinical trial data for this compound in hyperpigmentation.

Experimental Protocols

Reproducible and standardized protocols are crucial for evaluating tyrosinase inhibitors. The following sections detail common methodologies used in the research of this compound.

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay is a common, rapid method for screening potential tyrosinase inhibitors. It measures the enzymatic conversion of a substrate (L-tyrosine or L-DOPA) to dopachrome, a colored product.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-Tyrosine or L-DOPA (substrate)

-

This compound (test inhibitor)

-

Kojic Acid (positive control)[15]

-

Phosphate Buffer (e.g., 50-100 mM, pH 6.5-6.8)

-

96-well microplate

-

Microplate reader (spectrophotometer)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of the substrate (L-tyrosine or L-DOPA) in phosphate buffer.

-

Prepare serial dilutions of this compound and kojic acid in an appropriate solvent (e.g., buffer, DMSO), ensuring the final solvent concentration in the assay is non-inhibitory.

-

-

Assay Setup (in a 96-well plate):

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes to allow the inhibitor to interact with the enzyme.[15]

-

Reaction Initiation: Add 30 µL of the substrate solution (e.g., L-DOPA) to each well to start the reaction.[15]

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 492 nm or 510 nm for dopachrome formation) at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes).[15][17]

-

Data Analysis:

-

Calculate the rate of reaction (slope of absorbance vs. time).

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100

-

Plot the % inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cell-Based Melanin Content Assay

This assay measures the effect of a test compound on melanin production in a cellular context, typically using melanoma cells that actively produce melanin.

Materials:

-

Melanoma cell line (e.g., B16-F10 murine melanoma, MNT-1 human melanoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis buffer (e.g., 1N NaOH)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates (e.g., 6-well or 24-well)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the melanoma cells into culture plates at a predetermined density (e.g., 2.5 x 10⁵ cells/dish) and allow them to adhere overnight.[18]

-

Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include an untreated control.

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).[18]

-

Cell Harvesting and Lysis:

-

Wash the cells with PBS to remove residual medium.

-

Harvest the cells (e.g., by trypsinization) and pellet them by centrifugation.

-

Resuspend the cell pellet in a known volume of lysis buffer (e.g., 1N NaOH).

-

-

Melanin Solubilization: Heat the lysate (e.g., at 60-80°C) for 1-2 hours to solubilize the melanin pigment.

-

Quantification:

-

Centrifuge the lysate to pellet any debris.

-

Transfer the supernatant to a 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength of 405 nm or 475 nm.[18]

-

-

Data Analysis:

-

The absorbance reading is directly proportional to the melanin content.

-

Normalize the melanin content to the total protein content of the cell lysate (determined by a separate protein assay like BCA) or cell number to account for any cytotoxic effects of the treatment.

-

Calculate the percentage reduction in melanin content compared to the untreated control.

-

Conclusion

This compound stands as a potent and well-characterized inhibitor of melanogenesis. Its primary mechanism, the competitive inhibition of tyrosinase, is supported by robust quantitative data, including a Ki value of 2.73 x 10⁻³ M.[4] This direct enzymatic inhibition is complemented by selective effects on hyperactive melanocytes, contributing to its favorable clinical profile in treating hyperpigmentation. The experimental protocols detailed herein provide standardized methodologies for the continued investigation of this compound and the discovery of novel tyrosinase inhibitors. The comprehensive data and visual aids presented in this guide offer a valuable technical resource for scientists and developers in the fields of dermatology and cosmetic science, facilitating a deeper understanding of this compound's role in modulating skin pigmentation.

References

- 1. The multiple uses of this compound in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as lightening/whitening agent & mechanism of skin depigmenting - Azeco Cosmeceuticals [azeco-cosmeceuticals.com]

- 4. A possible mechanism of action for this compound in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biofor.co.il [biofor.co.il]

- 7. researchgate.net [researchgate.net]

- 8. Ultrastructural observations on the effect of this compound on normal human melanocytes and a human melanoma cell line in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. sciencerepository.org [sciencerepository.org]

- 12. mdpi.com [mdpi.com]

- 13. dermahype.de [dermahype.de]

- 14. researchgate.net [researchgate.net]

- 15. activeconceptsllc.com [activeconceptsllc.com]

- 16. abcam.com [abcam.com]

- 17. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleck.co.jp [selleck.co.jp]

The Antimicrobial Spectrum of Azelaic Acid Against Cutaneous Microflora: A Technical Guide

Abstract

Azelaic acid, a naturally occurring dicarboxylic acid, is a well-established therapeutic agent in dermatology, valued for its anti-inflammatory, comedolytic, and antimicrobial properties. This document provides an in-depth technical overview of the antimicrobial spectrum of this compound against key members of the cutaneous microflora. It summarizes quantitative susceptibility data, details the experimental protocols used for its evaluation, and illustrates the underlying molecular mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in dermatological and microbiological research.

Introduction

This compound is a nine-carbon dicarboxylic acid produced naturally by the yeast Malassezia furfur, which is a commensal organism on human skin[1][2][3]. Its utility in treating skin conditions such as acne vulgaris and rosacea is, in part, due to its broad-spectrum antimicrobial activity against various aerobes and anaerobes that colonize the skin[4][5][6]. This compound's efficacy is concentration and pH-dependent, exhibiting more pronounced effects at lower pH values[7][8][9]. A key advantage of this compound is that it does not appear to induce bacterial resistance, making it a sustainable option for long-term management of skin disorders[7][10]. It has demonstrated effectiveness even against antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA)[11].

Antimicrobial Spectrum and Potency

This compound exhibits bacteriostatic and bactericidal activity against a range of microorganisms implicated in skin pathologies. Its primary targets include Cutibacterium acnes (formerly Propionibacterium acnes), Staphylococcus epidermidis, and Staphylococcus aureus[3][10][12]. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Susceptibility Data

The following tables summarize the reported MIC and MBC values for this compound against various cutaneous microorganisms. It is important to note that values can vary based on the specific strain, testing methodology (e.g., agar vs. broth dilution), and experimental conditions such as pH and nutrient availability.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Microorganism | Strain(s) | MIC Range (mol/L) | MIC Range (µg/mL) | Reference(s) |

| Various Cutaneous Bacteria | Multiple Strains | 0.03 - 0.25 | 5,647 - 47,060 | [12][13] |

| Propionibacterium acnes | P37 | Growth inhibited at 100 µM (0.0001) | 18.8 | [14] |

| Propionibacterium acnes | Not Specified | 250 (as ethosome cream) | 250 | [9] |

| Staphylococcus aureus (MRSA) | 80 Strains (Worldwide) | ~0.0045 (MIC₅₀) | 850 (MIC₅₀) | [8] |

| Staphylococcus epidermidis | NCTC 11047 | Growth inhibited at 25 mM (0.025) | 4,706 | [15] |

Table 2: Minimum Bactericidal Concentrations (MBC) of this compound

| Microorganism | Strain(s) | MBC Value (mol/L) | MBC Value (µg/mL) | Reference(s) |

| Various Cutaneous Bacteria | Multiple Strains | ≥ 0.25 | ≥ 47,060 | [12][13] |

| Propionibacterium acnes | Not Specified | 250 (as ethosome cream) | 250 | [9] |

| Propionibacterium acnes | P37 | 500 mM (0.5) at pH 6.0 | 94,120 | [14] |

Table 3: Inhibition of Macromolecular Synthesis

| Microorganism | Process Inhibited | IC₅₀ Value (µM) | Reference(s) |

| Propionibacterium acnes | Protein Synthesis | 313 | [16] |

| Staphylococcus epidermidis | Protein Synthesis | 457 | [15][16] |

Molecular Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is multifactorial, targeting several key cellular processes simultaneously. This pleiotropic effect likely contributes to its low potential for inducing resistance. The primary mechanisms include the disruption of protein synthesis, impediment of cellular respiration, and alteration of intracellular pH[1][3][6].

-

Inhibition of Protein Synthesis : this compound significantly inhibits the synthesis of cellular proteins in both aerobic and anaerobic bacteria[1][3]. Studies have shown that protein synthesis in P. acnes and S. epidermidis is approximately 12 to 30 times more sensitive to this compound than RNA or DNA synthesis[6]. This is a primary mechanism contributing to its bacteriostatic and bactericidal effects[15][17].

-

Inhibition of Respiratory Chain Enzymes : In aerobic bacteria, this compound acts as a competitive inhibitor of several oxidoreductive enzymes within the mitochondrial respiratory chain[1][3][5]. This disruption of cellular respiration impairs energy production, leading to decreased cell vitality[6].

-

Inhibition of Thioredoxin Reductase : this compound is a reversible, competitive inhibitor of thioredoxin reductase[1][4][18]. This enzyme is crucial for DNA synthesis (as it provides electrons for ribonucleotide reductase) and defense against oxidative stress[10][18]. Its inhibition disrupts DNA replication and cell division[5][10].

-

Perturbation of Intracellular pH : this compound can be actively transported into bacterial cells, where it disrupts the transmembrane pH gradient[6]. This leads to a decrease in the intracellular pH, which impairs metabolic efficiency and compromises the cell's ability to maintain homeostasis, particularly in acidic environments[6].

Experimental Protocols

The determination of this compound's antimicrobial activity is primarily conducted using standardized susceptibility testing methods. The following protocols are generalized from methodologies reported in the literature for testing cutaneous bacteria.

Agar Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria that grow well on solid media.

-

Preparation of this compound Stock : Dissolve this compound in a suitable solvent (e.g., 0.1 mol/L phosphate buffer), adjusting the pH as required by the experimental design (e.g., pH 5.6)[13]. Sterilize the solution by filtration.

-

Media Preparation : Prepare a series of petri dishes containing a suitable agar medium (e.g., Iso-Sensitest agar) supplemented with twofold serial dilutions of the this compound stock solution[2][8]. Include a drug-free control plate.

-

Inoculum Preparation : Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation : Using a multipoint inoculator, spot-inoculate the agar plates with the prepared bacterial suspension (final inoculum of ~5.0 x 10⁵ CFU per spot)[8].

-

Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours)[19]. For anaerobic organisms like P. acnes, use an anaerobic chamber.

-

MIC Determination : The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth on the agar surface[2].

Broth Microdilution Method for MIC/MBC Determination

The broth microdilution method is used to determine MIC and can be extended to determine MBC. It is particularly useful for testing fastidious organisms or when a liquid medium is preferred.

-

Preparation of Plates : In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in a suitable broth medium (e.g., Gifu anaerobic medium for P. acnes)[11][20]. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Inoculum Preparation : Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the agar dilution method. Dilute this suspension in broth to achieve the desired final concentration in the wells after inoculation (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation : Add the standardized inoculum to each well (except the sterility control)[9].

-